Cas no 1810074-76-0 ((R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride)

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
- (1R)-1-(2-NAPHTHYL)PROPYLAMINE HCl
- (1S)-1-(2-Naphthyl)propylamine-HCl
- (1R)-1-(2-Naphthyl)propylamine-HCl
- AX8297063
- CS-0196892
- (1R)-1-Naphthalen-2-ylpropan-1-amine;hydrochloride
- AKOS025395764
- N10725
- 1810074-76-0
- (R)-1-(Naphthalen-2-yl)propan-1-aminehydrochloride
- (1R)-1-(NAPHTHALEN-2-YL)PROPAN-1-AMINE HYDROCHLORIDE
- DS-8143
- 2-Naphthalenemethanamine, alpha-ethyl-, hydrochloride (1:1), (alphaR)-
-
- MDL: MFCD24410437
- インチ: 1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1
- InChIKey: CTQRODCNABQFFX-BTQNPOSSSA-N
- SMILES: Cl.N[C@H](CC)C1C=CC2C=CC=CC=2C=1
計算された属性
- 精确分子量: 221.0971272g/mol
- 同位素质量: 221.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66470-100mg |
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |
1810074-76-0 | 95% | 100mg |
¥449.0 | 2024-07-19 | |
eNovation Chemicals LLC | Y0993225-1g |
(R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride |
1810074-76-0 | 95% | 1g |
$720 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK033-250mg |
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |
1810074-76-0 | 95+% | 250mg |
3052CNY | 2021-05-08 | |
Chemenu | CM231802-1g |
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |
1810074-76-0 | 95% | 1g |
$*** | 2023-03-30 | |
Aaron | AR0023AP-100mg |
2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)- |
1810074-76-0 | 98% | 100mg |
$62.00 | 2025-02-10 | |
1PlusChem | 1P00232D-250mg |
2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)- |
1810074-76-0 | 95+% | 250mg |
$215.00 | 2024-06-18 | |
A2B Chem LLC | AA96485-100mg |
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |
1810074-76-0 | 95% | 100mg |
$45.00 | 2024-04-20 | |
Aaron | AR0023AP-250mg |
2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)- |
1810074-76-0 | 98% | 250mg |
$125.00 | 2025-02-10 | |
Crysdot LLC | CD12103507-1g |
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |
1810074-76-0 | 95+% | 1g |
$842 | 2024-07-24 | |
eNovation Chemicals LLC | Y0993225-5g |
(R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride |
1810074-76-0 | 95% | 5g |
$1400 | 2025-03-01 |
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochlorideに関する追加情報
Professional Introduction of (R)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, with the CAS number 1810074-76-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as R-NAP or NAP-R, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science.
The molecular structure of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride comprises a naphthalene ring system attached to a propaneamine group, with the hydrochloride salt form stabilizing the amine's positive charge. The stereochemistry at the chiral center is defined as the R configuration, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted the importance of stereochemistry in determining the biological activity and selectivity of such compounds.
Research into this compound has focused on its synthesis, characterization, and biological evaluation. A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic routes for producing (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride. The authors demonstrated that asymmetric catalysis using a chiral catalyst could achieve high enantiomeric excess, making it a cost-effective method for large-scale production. This advancement has significant implications for its potential use in pharmaceuticals.
In terms of biological activity, recent findings suggest that (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride exhibits potent anti-inflammatory properties. A 2023 study conducted by researchers at Stanford University found that this compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation and pain signaling pathways. These results indicate its potential as a novel therapeutic agent for treating inflammatory diseases such as arthritis.
Beyond its pharmacological applications, this compound has also been investigated for its role in material science. A 2023 paper in Advanced Materials highlighted its use as a building block for constructing self-assembled monolayers with unique electronic properties. The naphthalene moiety's aromaticity and planar structure contribute to strong intermolecular interactions, making it suitable for applications in organic electronics.
The synthesis of (R)-1-(Naphthalen-2-yil)propan-l-amme hydrochloride involves several key steps, including naphthalene alkylation, amine formation, and acid-mediated protonation to form the hydrochloride salt. Recent optimizations have focused on improving reaction yields and reducing environmental impact by employing green chemistry principles. For instance, solvent-free conditions and recyclable catalysts have been successfully implemented in some synthesis protocols.
In conclusion, (R)-l-(Naphthalen-Z-yil)propam-l-amme hydrochloride (CAS No: 18lO074-Z6-ZO) is a versatile compound with promising applications across multiple disciplines. Its stereochemical purity, biological activity, and material science potential make it an attractive target for further research and development.
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